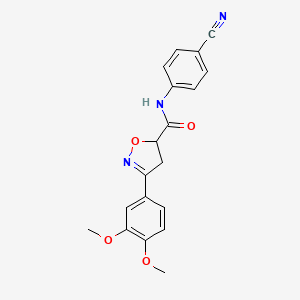
N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phenylethyl group, a trimethoxyphenyl group, and a dihydro-1,2-oxazole ring, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The initial step often includes the cyclization of appropriate precursors to form the dihydro-1,2-oxazole ring. This can be achieved through the reaction of an α,β-unsaturated carbonyl compound with a hydroxylamine derivative under acidic or basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a phenylethyl halide reacts with the oxazole intermediate.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction, using a trimethoxybenzoyl chloride and a suitable Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Saturated oxazole derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer effects, although detailed studies are required to confirm these activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: shares similarities with other oxazole derivatives and phenylethyl compounds.
This compound: can be compared to compounds like 3,4,5-trimethoxyphenyl derivatives and other oxazole-based molecules.
Uniqueness
The uniqueness of This compound lies in its combination of structural features, which confer specific chemical and biological properties. Its trimethoxyphenyl group, in particular, may enhance its bioactivity and potential therapeutic applications compared to other similar compounds.
This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C21H24N2O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C21H24N2O5/c1-13(14-8-6-5-7-9-14)22-21(24)19-12-16(23-28-19)15-10-17(25-2)20(27-4)18(11-15)26-3/h5-11,13,19H,12H2,1-4H3,(H,22,24) |
InChI Key |
GOACRFMJYDEXMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/structure/B11426917.png)

![2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11426940.png)
![8-[(dibenzylamino)methyl]-7-(2,5-dimethylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11426947.png)
![4-chloro-N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B11426954.png)
![2-[1-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11426955.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11426964.png)
![2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11426967.png)
![N-(3-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11426972.png)
![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11426980.png)
![Diethyl 5-{[(4-chloro-3-methyl-1,2-oxazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11426985.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11426991.png)
![Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B11426995.png)
![Phenyl[4-(1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]methanone](/img/structure/B11427002.png)
